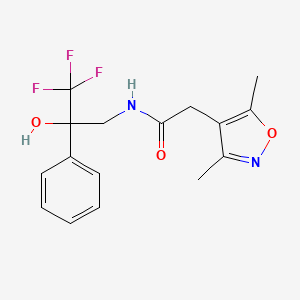

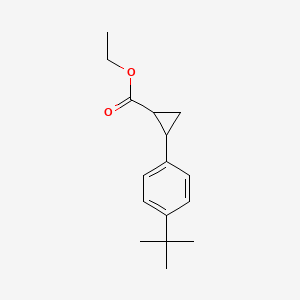

![molecular formula C9H11N3O B2761826 3-methyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one CAS No. 1882492-42-3](/img/structure/B2761826.png)

3-methyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-methyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one” belongs to a class of organic compounds known as heterocyclic compounds, which contain a ring structure containing atoms of at least two different elements . More specifically, it is a diazepine, which is a seven-membered heterocyclic compound with two nitrogen atoms .

Molecular Structure Analysis

The molecular structure of “this compound” would likely include a seven-membered ring with two nitrogen atoms, similar to other diazepines .Chemical Reactions Analysis

Again, while specific chemical reactions involving “this compound” are not available, similar compounds like 1H-pyrazolo[3,4-b]pyridines have been described in more than 5500 references (2400 patents) up to date .Scientific Research Applications

Regiospecific Synthesis and Structural Studies

- A study by Alonso et al. (2020) focused on the regiospecific synthesis of 3,5-dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-ones, revealing their structural characteristics through X-ray crystallography and NMR spectroscopy. This research provides insights into the molecular structures of these compounds, which is crucial for understanding their reactivity and potential applications in medicinal chemistry (Alonso et al., 2020).

Novel Synthetic Strategies

- Kharaneko and Bogza (2013) developed a simple method for preparing pyrrolo[3,4-d][1,2]diazepines, highlighting a novel synthetic route that could be useful for creating heterocyclic analogs of known therapeutic agents, thus expanding the chemical space for drug discovery (Kharaneko & Bogza, 2013).

Synthesis of Hybrid Compounds

- Torres and Rebolledo (2016) reported on the synthesis of optically active hybrid compounds combining 1H-1,5-benzodiazepine and 1,4-dihydropyridine units. These findings could be relevant for the development of new materials with unique optical properties (Torres & Rebolledo, 2016).

Affinity to GABAA-receptor Subtypes

- Research by Briel et al. (2010) explored the synthesis of disubstituted 1,4-diazepines and their affinity to different benzodiazepine receptor subtypes. Such studies are crucial for the design of new anxiolytic or sedative drugs with improved specificity and reduced side effects (Briel et al., 2010).

Antiproliferative Activity

- A study by Liszkiewicz (2002) examined the antiproliferative activity of certain 1-phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)ethanones against human cancer cell lines. This research may contribute to the development of novel chemotherapeutic agents (Liszkiewicz, 2002).

Properties

IUPAC Name |

3-methyl-1,3,4,5-tetrahydropyrido[3,4-b][1,4]diazepin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c1-6-4-11-8-5-10-3-2-7(8)12-9(6)13/h2-3,5-6,11H,4H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WINDCLVBRARWJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC2=C(C=CN=C2)NC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

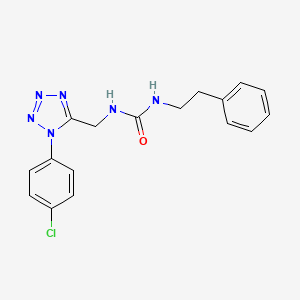

![8-(3-chloro-4-methoxyphenyl)-3-ethyl-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2761743.png)

![N-(4-methylphenyl)-2-[(4-sulfamoylphenyl)amino]pyridine-3-carboxamide hydrochloride](/img/structure/B2761744.png)

![methyl 3-carbamoyl-2-(4-(methoxycarbonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2761745.png)

![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-ethylsulfonylbenzamide](/img/structure/B2761746.png)

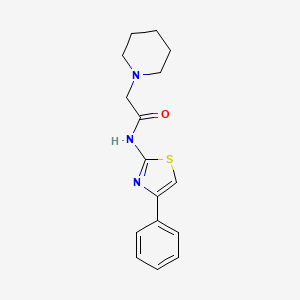

![(2E)-3-(2-chlorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2761753.png)

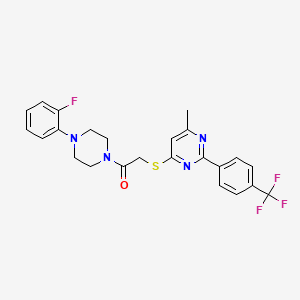

![3-(2-chlorophenyl)-N-cyclopentyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2761754.png)